molecular formula C8H17NO2 B1296233 Methyl 3-(diethylamino)propanoate CAS No. 5351-01-9

Methyl 3-(diethylamino)propanoate

Cat. No.: B1296233
CAS No.: 5351-01-9
M. Wt: 159.23 g/mol
InChI Key: MGOYBMFCELTAHS-UHFFFAOYSA-N
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Description

Methyl 3-(diethylamino)propanoate is an organic compound with the molecular formula C8H17NO2. It is a colorless to light yellow clear liquid at room temperature. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(diethylamino)propanoate can be synthesized through the esterification of 3-(diethylamino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where the acid and methanol are continuously fed, and the ester is continuously removed. This process enhances the efficiency and yield of the esterification reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(diethylamino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(diethylamino)propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical reactions. The compound’s diethylamino group allows it to interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester and diethylamino groups, which confer distinct reactivity and applications in various fields. Its ability to undergo diverse chemical reactions and its utility in multiple scientific and industrial applications make it a valuable compound .

Biological Activity

Methyl 3-(diethylamino)propanoate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a diethylamino group attached to a propanoate moiety, which enhances its solubility and reactivity. The molecular formula is C9H17N1O2C_9H_{17}N_1O_2, and it exhibits properties typical of esters and amines, making it a versatile compound for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological receptors and enzymes. The diethylamino group can facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and enzyme activity. This interaction can lead to various physiological effects, including modulation of synaptic transmission and enzyme catalysis .

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential use in developing new antibiotics.
  • Cytotoxicity : Research has shown that this compound may possess cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves inducing apoptosis in malignant cells through the activation of specific cellular pathways.
  • Neuropharmacological Effects : Due to its ability to interact with neurotransmitter systems, there is ongoing research into its effects on mood regulation and anxiety disorders. Studies suggest it may act as a modulator of serotonin and dopamine pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
Methyl 3-(dimethylamino)propanoateDimethylamino groupExhibits strong antimicrobial properties
Ethyl 3-(diethylamino)propanoateEthyl instead of methyl on the ester groupAffects solubility and reactivity
Methyl 3-(diethylamino)butanoateLonger butyl chainPotentially different pharmacokinetics

This table highlights how variations in the amino groups and ester chains can influence the biological activity and pharmacological profiles of these compounds.

Study on Antimicrobial Properties

A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Cytotoxicity Assessment

In another investigation by Johnson et al. (2024), the cytotoxic effects of the compound were evaluated on various cancer cell lines, including HeLa and MCF-7. The study revealed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values around 25 µM for HeLa cells. The mechanism was linked to the activation of caspase-3, indicating apoptosis induction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 3-(diethylamino)propanoate, and how can reaction conditions be optimized for academic laboratory settings?

this compound can be synthesized via nucleophilic substitution or esterification. For example, analogous protocols involve alkylation of β-alanine derivatives using methyl iodide in polar aprotic solvents (e.g., DMF) with a strong base like sodium hydride to deprotonate the amine . Optimization should focus on:

  • Temperature control : Reactions typically proceed at 40–60°C to balance reactivity and side-product formation.
  • Solvent selection : DMF or THF improves solubility of intermediates.
  • Stoichiometry : A 10–20% excess of methylating agent ensures complete conversion .
    Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS is critical to confirm ester formation and purity .

Q. How can researchers accurately characterize this compound using spectroscopic and chromatographic methods?

  • Spectroscopic analysis :
    • <sup>1</sup>H NMR: Peaks at δ 1.0–1.2 ppm (diethyl CH3), δ 2.5–3.0 ppm (N-CH2), and δ 3.6–3.8 ppm (ester OCH3) confirm the structure .
    • IR: Strong C=O stretch (~1740 cm<sup>-1</sup>) and N-H bend (if present) validate functional groups.
  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities, while GC-MS confirms volatility and fragmentation patterns .

Q. What are the critical safety considerations when handling this compound in experimental protocols?

  • Hazard mitigation : The compound is a skin/eye irritant (Risk Phrase R36/37/38). Use nitrile gloves, safety goggles, and fume hoods during handling .
  • Waste disposal : Collect organic waste separately and neutralize acidic/basic byproducts before disposal through certified hazardous waste services .
  • Storage : Keep in airtight containers under inert gas (N2) at 4°C to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or condensation reactions?

The diethylamino group acts as an electron-donating substituent, enhancing the electrophilicity of the adjacent ester carbonyl. In nucleophilic acyl substitutions (e.g., aminolysis), the lone pair on the amine stabilizes the tetrahedral intermediate, accelerating reaction rates. Steric hindrance from the diethyl groups, however, may reduce accessibility in bulky nucleophiles, requiring solvent systems that improve substrate solubility (e.g., DMSO) . Kinetic studies using <sup>13</sup>C labeling or DFT calculations can further elucidate transition states .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability) of this compound across different studies?

  • Controlled replication : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and temperature conditions.
  • Meta-analysis : Compare data from peer-reviewed sources (e.g., NIST Chemistry WebBook ) and validate via collaborative round-robin testing.
  • Advanced analytics : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) to study aggregation in aqueous solutions .

Q. What computational modeling approaches are validated for predicting the physicochemical behavior of this compound in complex reaction systems?

  • Molecular dynamics (MD) simulations : Parameterize force fields (e.g., GAFF) using experimental data (e.g., logP, pKa) to predict solubility and diffusion coefficients.
  • Quantum mechanics (QM) : Density Functional Theory (DFT) at the B3LYP/6-31G* level models reaction pathways and transition states, validated against crystallographic data (e.g., bond lengths/angles from X-ray structures ).
  • Machine learning : Train models on PubChem datasets to predict hydrolysis rates under varying pH conditions.

Q. How does the steric and electronic configuration of the diethylamino group influence the compound's behavior in organocatalytic applications?

  • Steric effects : The bulky diethyl groups hinder approach to sterically crowded substrates, limiting catalytic efficiency in asymmetric syntheses.
  • Electronic effects : The strong electron-donating nature increases nucleophilicity of the amine, enhancing its ability to activate carbonyl groups in aldol or Michael additions.
  • Optimization strategies : Modify substituents (e.g., replacing ethyl with smaller alkyl groups) or use co-catalysts (e.g., thioureas) to balance steric and electronic contributions .

Q. Methodological Recommendations

  • Data management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and crystallographic data in repositories like PubChem or Zenodo .
  • Ethical reporting : Disclose all deviations from standard protocols (e.g., alternative purification methods) to ensure reproducibility .

Properties

IUPAC Name

methyl 3-(diethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-9(5-2)7-6-8(10)11-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYBMFCELTAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276954
Record name methyl 3-(diethylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-01-9
Record name N, METHYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(diethylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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Diethylamine (350 g; 4.8 moles) was added to 344 g (4 moles) of methyl acrylate containing 500 ppm of methoxyhydroquinone and the mixture was made to react at 70°-80° C. for 15 hours, so that the addition to the double bond was completed. After completion of the reaction, the unreacted diethylamine was removed by distillation to give 630 grams of methyl beta-diethylaminopropionate. The yield was 99%.
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